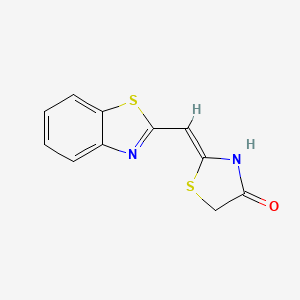

2-Benzothiazol-2-ylmethylene-thiazolidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

380193-87-3 |

|---|---|

Molecular Formula |

C11H8N2OS2 |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

(2E)-2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)/b10-5+ |

InChI Key |

XJWRTKVKIVPNKO-BJMVGYQFSA-N |

SMILES |

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |

Isomeric SMILES |

C1C(=O)N/C(=C\C2=NC3=CC=CC=C3S2)/S1 |

Canonical SMILES |

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1 |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one: A Scaffold for Drug Discovery

Executive Summary

This technical guide provides a detailed, field-proven methodology for the synthesis and structural elucidation of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one. This heterocyclic compound represents a valuable scaffold in medicinal chemistry, integrating two pharmacologically significant moieties: benzothiazole and thiazolidin-4-one. These structures are known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The synthetic route detailed herein is based on the robust and efficient Knoevenagel condensation reaction.[4][5] This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive characterization workflow using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All procedures and data are presented to ensure reproducibility and self-validation for researchers in drug development and organic synthesis.

Introduction: The Significance of Hybrid Heterocyclic Scaffolds

In the landscape of modern drug discovery, the molecular hybridization approach—combining two or more distinct pharmacophores into a single molecular entity—has emerged as a powerful strategy for developing novel therapeutic agents with potentially enhanced efficacy and unique mechanisms of action.[6] The target molecule, this compound, is a prime example of such a hybrid.

-

Benzothiazole: This bicyclic scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, recognized for a vast spectrum of pharmacological activities including antimicrobial, anticancer, and antidiabetic properties.[3]

-

Thiazolidin-4-one: This five-membered heterocycle is a cornerstone of medicinal chemistry, most famously represented by the glitazone class of antidiabetic drugs.[7] Its derivatives are widely explored for anti-inflammatory, antimicrobial, and antitumor activities.[8][9]

The fusion of these two moieties via a methylene bridge creates a molecule with significant potential for further functionalization and biological screening. This guide serves as an authoritative resource for its synthesis and rigorous structural confirmation.

Synthesis Methodology: Knoevenagel Condensation

The synthesis of the title compound is most effectively achieved through a Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (thiazolidin-4-one) to a carbonyl group (2-benzothiazolecarboxaldehyde), followed by a dehydration step to yield the α,β-unsaturated product.[4][9]

Principle of the Reaction

The causality behind this experimental design is rooted in the reactivity of the starting materials. The methylene group at the C5 position of the thiazolidin-4-one ring is flanked by two electron-withdrawing groups (a carbonyl group and a thioether linkage), making its protons acidic. A basic catalyst, such as piperidine or pyridine, is employed to deprotonate this carbon, generating a highly nucleophilic carbanion.[5][10] This carbanion then attacks the electrophilic carbonyl carbon of 2-benzothiazolecarboxaldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated exocyclic double bond of the final product.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway from reactants to the final product.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and <i>in vitro</i> antimicrobial evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]

- 6. Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pharmascholars.com [pharmascholars.com]

- 8. researchgate.net [researchgate.net]

- 9. A Facile Synthesis and Antimicrobial Activity Evaluation of Sydnonyl-Substituted Thiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

An In-depth Spectroscopic Investigation of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one: A Guide for Researchers

This technical guide provides a detailed spectral analysis of the heterocyclic compound 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one (CAS No. 380193-87-3), a molecule of interest in medicinal chemistry and drug development. The benzothiazole and thiazolidin-4-one scaffolds are recognized as "privileged structures" due to their prevalence in a wide range of biologically active compounds.[1][2] A thorough understanding of the spectral characteristics of this hybrid molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships.

This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to the target molecule. We will explore the expected spectral data, the rationale behind the chemical shifts and vibrational frequencies, and provide standardized protocols for data acquisition.

Molecular Structure and Synthesis Overview

The core structure of this compound combines a benzothiazole ring system linked via a methylene bridge to a thiazolidin-4-one moiety. This arrangement of aromatic and heterocyclic rings, along with the exocyclic double bond, gives rise to a unique electronic environment that is reflected in its spectroscopic signatures.

Caption: Molecular structure of the target compound.

A common and efficient method for the synthesis of such derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. In this case, 2-benzothiazolecarboxaldehyde would be reacted with thiazolidin-4-one.

Experimental Protocols

Synthesis via Knoevenagel Condensation

Materials:

-

2-Benzothiazolecarboxaldehyde

-

Thiazolidin-4-one

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve equimolar amounts of 2-benzothiazolecarboxaldehyde and thiazolidin-4-one in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Spectroscopic Analysis

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice due to the good solubility of many heterocyclic compounds.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Experiments: Standard ¹H NMR and ¹³C NMR spectra are recorded.

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Measurement Range: 4000-400 cm⁻¹.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Caption: Workflow for ¹H NMR spectral analysis.

Predicted ¹H NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Singlet | 1H | N-H | The amide proton in the thiazolidin-4-one ring is expected to be significantly deshielded and appear as a broad singlet. |

| ~8.1 - 7.9 | Multiplet | 2H | Aromatic C-H | Protons on the benzothiazole ring, likely H-4 and H-7, are in a deshielded environment. |

| ~7.6 - 7.4 | Multiplet | 2H | Aromatic C-H | Protons on the benzothiazole ring, likely H-5 and H-6, are also in the aromatic region. |

| ~7.8 | Singlet | 1H | =C-H | The vinylic proton of the exocyclic double bond is deshielded due to conjugation with the benzothiazole and thiazolidin-4-one rings. |

| ~4.1 | Singlet | 2H | -CH₂- | The methylene protons in the thiazolidin-4-one ring are expected to appear as a singlet.[2][3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d6):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the thiazolidin-4-one ring is highly deshielded.[1][4] |

| ~165 | C2' (Benzothiazole) | The imine-like carbon in the benzothiazole ring is also significantly deshielded.[4] |

| ~153, ~135 | C7a', C3a' (Benzothiazole) | Quaternary carbons at the fusion of the benzene and thiazole rings. |

| ~130 - 120 | Aromatic C-H (Benzothiazole) | Carbons of the benzene ring in the benzothiazole moiety. |

| ~125 | =C-H (Methylene bridge) | The carbon of the exocyclic double bond attached to the proton. |

| ~118 | C=C (Thiazolidinone side) | The quaternary carbon of the exocyclic double bond. |

| ~35 | -CH₂- | The methylene carbon in the thiazolidin-4-one ring.[2] |

FT-IR Spectral Analysis

The FT-IR spectrum is instrumental in identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.[4]

Caption: Workflow for FT-IR spectral analysis.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3200 | N-H stretch | Amide | The N-H stretching vibration in the thiazolidin-4-one ring typically appears as a broad band.[5] |

| ~3100-3000 | C-H stretch | Aromatic & Vinylic | Stretching vibrations of the C-H bonds on the benzothiazole ring and the exocyclic double bond. |

| ~1710 | C=O stretch | Amide (Lactam) | A strong absorption band characteristic of the carbonyl group in the thiazolidin-4-one ring.[4][5] |

| ~1610 | C=C stretch | Aromatic & Alkene | Stretching vibrations of the carbon-carbon double bonds in the benzothiazole ring and the exocyclic methylene bridge. |

| ~1580 | C=N stretch | Imine-like | Characteristic stretching vibration of the C=N bond within the benzothiazole ring.[2] |

| ~1350 | C-N stretch | Amine/Amide | Stretching vibration of the carbon-nitrogen bond. |

| ~750 | C-H bend | Aromatic | Out-of-plane bending vibrations of the C-H bonds on the benzene ring. |

| ~690 | C-S stretch | Thioether/Thiazole | Stretching vibration of the carbon-sulfur bonds in both heterocyclic rings. |

Conclusion

The spectral analysis of this compound by NMR and IR spectroscopy provides a comprehensive fingerprint for its structural elucidation and characterization. The predicted data, based on established principles and analysis of analogous structures, offers a reliable guide for researchers working with this and related compounds. The combination of ¹H NMR, ¹³C NMR, and FT-IR allows for the unambiguous confirmation of the molecular structure, which is a critical step in the development of new therapeutic agents.

References

-

Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Semantic Scholar. [Link]

-

Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation. Arabian Journal of Chemistry. [Link]

-

a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin - Rasayan Journal of Chemistry. [Link]

-

Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC. [Link]

-

Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and <i>in vitro</i> antimicrobial evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijper.org [ijper.org]

- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Thiazolidin-4-ones: A Technical Review of Biological Activity, SAR, and Synthetic Protocols

[1][2][3]

Executive Summary

The thiazolidin-4-one scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered ring containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. Its versatility stems from the ability to undergo diverse chemical modifications at the C2, N3, and C5 positions, allowing for the fine-tuning of lipophilicity and pharmacophore alignment.

This guide synthesizes recent literature (2020–2025) regarding the biological profile of thiazolidin-4-ones.[1] We analyze their pivotal role as PPAR-

Chemical Architecture & Synthesis[1][5][6]

The core thiazolidin-4-one ring acts as a dynamic scaffold. The synthesis is typically achieved via a cyclocondensation reaction involving an amine, a carbonyl compound (aldehyde/ketone), and a mercapto acid.[2]

Validated Synthetic Protocol: One-Pot Three-Component Cyclocondensation

Objective: Synthesis of 2,3-diaryl-thiazolidin-4-ones. Mechanism: Schiff base formation followed by nucleophilic attack of the sulfur atom and subsequent cyclization.

Materials:

-

Primary Aromatic Amine (1.0 eq)

-

Aromatic Aldehyde (1.0 eq)

-

Mercaptoacetic Acid (1.5 eq)

-

Solvent: Toluene (anhydrous)

-

Catalyst: Anhydrous

or molecular sieves (optional for water removal)

Step-by-Step Methodology:

-

Schiff Base Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the aromatic amine (10 mmol) and aromatic aldehyde (10 mmol) in 50 mL of anhydrous toluene.

-

Reflux Phase 1: Heat the mixture to reflux for 2 hours. Monitor the collection of water in the Dean-Stark trap to ensure imine formation.

-

Cyclization: Cool the reaction mixture slightly (to ~80°C) and add mercaptoacetic acid (15 mmol) dropwise over 15 minutes.

-

Reflux Phase 2: Return to reflux for 6–10 hours. The completion of the reaction should be monitored via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5%

solution (to remove excess acid) followed by brine. -

Purification: Dry the organic layer over anhydrous

and concentrate. Recrystallize the crude solid from ethanol to obtain the pure thiazolidin-4-one derivative.

Visualization: Synthetic Workflow

Figure 1: Logical flow of the one-pot three-component synthesis of thiazolidin-4-ones.

Pharmacological Profiles & Mechanisms[1][3][8][9][10]

Antidiabetic Activity (PPAR- Agonism)

Thiazolidin-4-ones are structural analogues of thiazolidinediones (glitazones). They function primarily by activating Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

-

Mechanism: Ligand binding induces a conformational change in PPAR-

, promoting heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.[4] -

Key Insight: Unlike sulfonylureas, these agents do not increase insulin secretion but rather enhance insulin sensitivity in adipose tissue and skeletal muscle.

Anticancer Activity

Recent studies (2020–2024) highlight the scaffold's ability to target multiple oncogenic pathways.

-

Kinase Inhibition: Derivatives have shown potent inhibition of Polo-like kinase 1 (PLK1) and VEGFR2, leading to G2/M phase cell cycle arrest.

-

Apoptosis: Induction of caspase-3 and caspase-7, alongside the downregulation of Bcl-2.

-

Hybridization: Fusing the thiazolidin-4-one ring with coumarin or pyrazole moieties significantly enhances cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines.

Visualization: PPAR- Signaling Pathway

Figure 2: Mechanism of action for thiazolidin-4-one derivatives in insulin sensitization via PPAR-gamma.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiazolidin-4-ones is strictly governed by the nature of substituents at three core positions.

The C2 Position (Arylidene/Aryl Substituents)

-

Lipophilicity: Substitution with hydrophobic aryl groups (e.g., phenyl, naphthyl) at C2 improves cell membrane permeability.

-

Electronic Effects: Electron-withdrawing groups (EWG) such as

,

The N3 Position

-

Steric Bulk: Bulky aryl groups at N3 are essential for anticancer activity, likely due to hydrophobic interactions within the binding pockets of kinases (e.g., PLK1).

-

Toxicity: Unsubstituted N3 positions (N-H) generally result in lower stability and higher non-specific toxicity.

The C5 Position (Methylene Bridge)[7]

-

Knoevenagel Condensation: Introduction of an arylidene moiety at C5 (via reaction with aldehydes) creates a conjugated system. This "push-pull" electronic system is critical for antioxidant and anti-inflammatory activity.

-

Michael Acceptors: The exocyclic double bond at C5 can act as a Michael acceptor, covalently modifying cysteine residues in target proteins (e.g., in fungal CYP51).

Visualization: SAR Logic Map

Figure 3: Structure-Activity Relationship (SAR) map highlighting critical substitution sites and their biological impact.

Quantitative Data Summary

The following table summarizes key biological data from recent literature, illustrating the potency of specific thiazolidin-4-one derivatives.

| Biological Activity | Target/Cell Line | Compound Class | Key Potency Metric ( | Reference |

| Anticancer | MCF-7 (Breast Cancer) | 2,3-diaryl-thiazolidin-4-one | [1, 2] | |

| Anticancer | PLK1 Enzyme | Thiazolidine-benzimidazole | [1] | |

| Antimicrobial | S. aureus (MRSA) | 5-arylidene derivatives | [3] | |

| Antimicrobial | C. albicans | Thiazole-thiazolidinone hybrid | [4] | |

| Antidiabetic | PPAR- | Thiazolidinedione hybrid | Comparable to Rosiglitazone | [5] |

References

-

Synthesis, Molecular Docking and Anticancer Activity of Novel 1,3-Thiazolidin-4-Ones. Vertex AI Search (Source: sid.ir). 5

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PubMed Central (PMC). 6

-

Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. National Institutes of Health (NIH). 7

-

Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. 8

-

Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. 4

-

Anticancer properties of 4-thiazolidinone derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ). PubMed. 9

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. sid.ir [sid.ir]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Anticancer properties of 4-thiazolidinone derivatives depend on peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one as a Dual-Pharmacophore Antimicrobial Scaffold

Introduction & Scientific Rationale

The escalation of antimicrobial resistance (AMR) necessitates the development of "hybrid pharmacophores"—molecules that combine two bioactive scaffolds to exert synergistic effects or overcome resistance mechanisms. 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one represents a privileged structure in medicinal chemistry, fusing a benzothiazole ring (known for DNA binding and gyrase inhibition) with a thiazolidin-4-one core (associated with cell wall synthesis inhibition).

This application note provides a comprehensive technical guide for researchers utilizing this scaffold. It moves beyond basic screening, offering high-resolution protocols for synthesis, mechanistic validation (MurB/Gyrase targeting), and susceptibility testing compliant with CLSI (Clinical and Laboratory Standards Institute) standards.

Key Chemical Properties[1][2][3][4][5]

-

IUPAC Name: (Z)-2-(benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one

-

Molecular Weight: ~248.3 g/mol (unsubstituted scaffold)

-

Solubility Profile: High lipophilicity (LogP > 2.5). Soluble in DMSO, DMF; poorly soluble in water/saline.

-

Stability: Stable in solid state; susceptible to hydrolysis at the imine/ene bridge in highly acidic aqueous environments over prolonged periods.

Chemical Synthesis: The Knoevenagel Condensation Route[1][3][6]

To ensure experimental reproducibility, researchers should synthesize the scaffold via a Knoevenagel condensation, which offers higher yields and purity compared to one-pot multicomponent reactions.

Reaction Scheme

The synthesis involves the condensation of 2-benzothiazolecarboxaldehyde with thiazolidin-4-one (or 2,4-thiazolidinedione for dione derivatives) using a weak base catalyst.

-

Reagents:

-

Equimolar 2-benzothiazolecarboxaldehyde (10 mmol).

-

Equimolar Thiazolidin-4-one (10 mmol).

-

Catalyst: Piperidine (0.5 mL) or anhydrous Sodium Acetate.

-

Solvent: Ethanol (absolute) or Glacial Acetic Acid.

-

-

Procedure:

-

Dissolve reactants in 20 mL of solvent.

-

Add catalyst and reflux at 80°C for 3–5 hours.

-

Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Purification: Cool to room temperature. The precipitate (yellow/orange solid) is filtered, washed with cold ethanol, and recrystallized from DMF/Ethanol.

-

Mechanism of Action (MOA)

This hybrid scaffold exhibits a "multi-target" mechanism, reducing the likelihood of rapid resistance development.

Primary Targets

-

Bacterial MurB Inhibition: The thiazolidinone ring mimics the diphosphate moiety of the substrate UDP-N-acetylglucosamine, competitively inhibiting MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a critical enzyme in peptidoglycan biosynthesis.

-

DNA Gyrase B (Topoisomerase II): The planar benzothiazole system intercalates into DNA or binds to the ATP-binding pocket of the GyrB subunit, preventing DNA supercoiling and replication.

-

Fungal CYP51: In fungal applications, the scaffold interferes with sterol 14

-demethylase (CYP51), disrupting membrane integrity.

MOA Pathway Visualization

Figure 1: Dual-mechanism pathway illustrating simultaneous inhibition of cell wall synthesis (MurB) and DNA replication (Gyrase B).

Application Protocol: In Vitro Susceptibility Testing (MIC)[7]

Standard: CLSI M07-A10 (Broth Microdilution).[1][2] Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Critical Pre-requisite: Solubility Management

These hybrids are hydrophobic. Improper solubilization leads to micro-precipitation in the well, causing false "growth" readings (turbidity) or false negatives (drug unavailable).

-

Stock Solution: Dissolve compound in 100% DMSO to a concentration of 10 mg/mL.

-

Working Solution: Dilute stock 1:100 into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve <1% final DMSO concentration.

Step-by-Step Workflow

-

Inoculum Preparation:

-

Select 3–5 colonies from a fresh 24h agar plate.

-

Suspend in saline to match 0.5 McFarland standard (

CFU/mL). -

Dilute 1:150 in CAMHB to reach final test concentration of

CFU/mL.

-

-

Plate Setup (96-well):

-

Rows A-H: Add 100 µL of CAMHB.

-

Column 1: Add 100 µL of drug working solution.

-

Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL.

-

Controls: Col 11 (Growth Control: Broth + Bacteria + DMSO), Col 12 (Sterility Control: Broth only).

-

-

Incubation:

-

Add 100 µL of standardized inoculum to wells 1–11.

-

Incubate at 35 ± 2°C for 16–20 hours (ambient air).

-

-

Readout:

-

Visual: Lowest concentration with no visible turbidity .

-

OD600: Absorbance < 0.05 above background.

-

Workflow Diagram

Figure 2: Sequential workflow for CLSI-compliant broth microdilution testing.

Application Protocol: Time-Kill Kinetics

To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >3 log10) activity.

-

Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC .

-

Inoculation: Add bacteria to reach starting density of

CFU/mL. -

Sampling:

-

Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Perform serial 10-fold dilutions in saline.

-

-

Plating: Plate 20 µL spots onto Nutrient Agar. Incubate 24h.

-

Analysis: Plot Log10 CFU/mL vs. Time.

-

Bactericidal:

log reduction from initial inoculum. -

Bacteriostatic:[3]

log reduction.

-

Data Interpretation & Reference Values

When analyzing results, compare obtained MICs against these typical ranges for thiazolidinone-benzothiazole hybrids.

| Organism Type | Strain Example | Typical MIC Range (µg/mL) | Interpretation |

| Gram-Positive | S. aureus (MRSA) | 2 – 16 | Highly Active |

| Gram-Positive | B. subtilis | 4 – 32 | Active |

| Gram-Negative | E. coli | 32 – >128 | Moderate/Resistant* |

| Gram-Negative | P. aeruginosa | 64 – >128 | Low Activity (Efflux) |

| Fungi | C. albicans | 8 – 64 | Moderate |

*Note: Gram-negative activity is often limited by the outer membrane. Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the benzothiazole ring often show improved Gram-negative penetration.

Safety & Selectivity: Cytotoxicity Assay

Before advancing to in vivo models, the Selectivity Index (SI) must be calculated (

Protocol (MTT Assay):

-

Cells: Vero (African Green Monkey Kidney) or HEK293 cells.

-

Seeding:

cells/well in DMEM + 10% FBS. Incubate 24h. -

Treatment: Add compound (serial dilutions 1–500 µg/mL). Incubate 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Calculation: Determine concentration killing 50% of cells (

).-

Target: SI > 10 indicates a promising therapeutic window.

-

References

-

Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety.[4][5] European Journal of Medicinal Chemistry.

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][6]

-

Tratrat, C., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules.

-

Vicini, P., et al. (2003). Biological studies on 1,2-benzisothiazole derivatives. Il Farmaco.

-

Swebocki, T., et al. (2023).[7] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[7] Protocols.io.[7]

Sources

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 3. mdpi.com [mdpi.com]

- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 7. protocols.io [protocols.io]

Application Note: Benzothiazole-Thiazolidinone Hybrids in Cancer Cell Line Studies

Executive Summary

This guide details the application of benzothiazole-thiazolidinone hybrids—a privileged scaffold class in medicinal chemistry—for anticancer research.[1][2] By fusing the lipophilic, DNA-intercalating properties of benzothiazole with the hydrogen-bonding and enzyme-inhibiting capabilities of the thiazolidinone core, these hybrids exhibit potent polypharmacology. This document provides validated protocols for cytotoxicity screening, mechanistic elucidation (EGFR/Topoisomerase targeting), and structure-activity relationship (SAR) analysis, specifically tailored for drug development professionals.

Scientific Rationale & Mechanism of Action

The Hybrid Pharmacophore Strategy

The "molecular hybridization" of benzothiazole and thiazolidinone creates a synergistic scaffold.

-

Benzothiazole Moiety: Mimics purine bases, allowing for DNA intercalation and inhibition of Topoisomerase II. It also serves as a bioisostere for the quinazoline ring found in EGFR inhibitors like Gefitinib.

-

Thiazolidinone Core: Acts as a hydrogen bond donor/acceptor (via the amide and carbonyl groups), essential for binding to the ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and COX enzymes.

Signaling Pathways

These hybrids typically function as dual-action inhibitors . They arrest cell division by stabilizing the DNA-Topoisomerase II cleavable complex and simultaneously inhibit receptor tyrosine kinases (RTKs) like EGFR, leading to the downregulation of the PI3K/Akt and MAPK/ERK survival pathways.

Figure 1: Dual mechanism of action. The hybrid molecule targets upstream RTKs (EGFR) and nuclear enzymes (Topo II), converging on Caspase-mediated apoptosis.

Validated Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of derivatives against a panel of cancer cell lines.

Recommended Cell Panel:

-

A549 (Lung Adenocarcinoma): High EGFR expression.

-

MCF-7 (Breast Cancer): Estrogen receptor-positive; sensitive to Topo II inhibitors.

-

HCT-116 (Colorectal): p53 wild-type; useful for apoptosis studies.

-

HepG2 (Hepatocellular): Metabolic competence checks.

Materials:

-

MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

-

Solubilization Buffer: DMSO or SDS-HCl.

-

Positive Control: Doxorubicin (Topo II) or Erlotinib (EGFR).

Step-by-Step Workflow:

-

Seeding:

-

Seed cells at

to -

Expert Insight: Avoid edge wells to prevent "edge effect" evaporation. Fill them with PBS.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Drug Treatment:

-

Prepare stock solution of benzothiazole-thiazolidinone in DMSO (e.g., 10 mM).

-

Dilute serially in culture medium (Final DMSO < 0.1%).

-

Add 100 µL of drug dilutions to wells (Triplicates).

-

Incubate for 48 or 72 hours.

-

-

MTT Addition:

-

Add 10-20 µL of MTT stock to each well.

-

Incubate for 3-4 hours. Check for purple formazan crystals under microscope.

-

-

Solubilization & Readout:

-

Aspirate medium carefully (do not disturb crystals).

-

Add 100 µL DMSO to dissolve formazan.

-

Measure absorbance at 570 nm (Reference: 630 nm).

-

-

Calculation:

-

Use non-linear regression (GraphPad Prism) to calculate IC50.

-

Protocol B: Mechanistic Validation (Molecular Docking)

Objective: Predict binding affinity to EGFR or Topoisomerase II prior to synthesis or to validate biological data.

Workflow:

-

Protein Prep: Download PDB structures (e.g., 1M17 for EGFR, 1ZXM for Topo II). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Draw benzothiazole-thiazolidinone structure; minimize energy (MMFF94 force field).

-

Grid Generation: Define the active site box around the co-crystallized ligand (e.g., Erlotinib binding site).

-

Docking: Run simulation (AutoDock Vina or GLIDE).

-

Analysis: Look for H-bonds between the thiazolidinone carbonyl and hinge region residues (e.g., Met793 in EGFR).

Data Analysis & SAR Insights

Structure-Activity Relationship (SAR) Summary

Based on meta-analysis of recent literature (see References), the following substitutions optimize potency:

| Position on Scaffold | Modification | Effect on Activity |

| Benzothiazole C-6 | Electron-withdrawing groups (F, Cl, NO2) | Increases potency (improves lipophilicity & metabolic stability). |

| Thiazolidinone C-5 | Arylidene (Benzylidene) substitution | Critical for activity. Unsubstituted rings are often inactive. |

| Phenyl Ring (on C-5) | 4-Methoxy (-OCH3) or 4-Hydroxy (-OH) | Increases H-bonding capacity; improves EGFR kinase affinity. |

| N-Linker | Hydrazide or Amide linker | Provides flexibility for the molecule to fold into the binding pocket. |

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow from synthesis to lead identification.

Figure 2: Integrated workflow for developing benzothiazole-thiazolidinone anticancer agents.

Troubleshooting & Optimization

-

Poor Solubility: These hybrids are often lipophilic.

-

Solution: Dissolve in 100% DMSO to create a 10-50 mM stock. Ensure final DMSO in cell culture is < 0.1% to avoid solvent toxicity.

-

-

Crystal Formation in MTT: If formazan crystals do not dissolve, incubate the plate at 37°C for 10 minutes after adding DMSO and shake on an orbital shaker.

-

Variable IC50s:

-

Solution: Synchronize cell cycles by serum starvation (24h) before treatment if testing cell-cycle specific effects (e.g., Topo II inhibition).

-

References

-

Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 2012.[3][4]

-

Anticancer activity of novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione. European Journal of Medicinal Chemistry, 2013.

-

Synthesis, molecular docking studies and cytotoxic screening of certain novel thiazolidinone derivatives substituted with benzothiazole. Journal of Chemical and Pharmaceutical Research, 2015.

-

EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies. EXCLI Journal, 2014.[5]

-

Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 2010.

Sources

- 1. Synthesis, molecular modeling, anti-cancer and COX-1/2 inhibitory activities of novel thiazolidinones containing benzothiazole core | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 2. ijper.org [ijper.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]

- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives | EXCLI Journal [excli.de]

"in vitro assay methods for 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one"

Application Note: In Vitro Profiling of 2-Benzothiazol-2-ylmethylene-thiazolidin-4-one Scaffolds

Introduction: The Scaffold & The Challenge

The This compound scaffold represents a "privileged structure" in medicinal chemistry, fusing the pharmacophoric features of a benzothiazole ring with a thiazolidinone core via an exocyclic methylene bridge (typically formed via Knoevenagel condensation). This hybrid architecture is renowned for its multi-target potential, exhibiting potent anticancer (via topoisomerase or kinase inhibition), antimicrobial (via DNA gyrase inhibition), and neuroprotective (via AChE inhibition) activities.

However, this scaffold presents specific in vitro challenges:

-

Solubility: High lipophilicity often leads to precipitation in aqueous buffers.

-

PAINS Liability: Thiazolidinone derivatives are frequent "Pan-Assay Interference Compounds" (PAINS), capable of forming non-specific colloidal aggregates that sequester enzymes, leading to false positives.

This guide provides rigorous, self-validating protocols designed to distinguish true pharmacological activity from assay artifacts.

Compound Preparation & Handling

Objective: Create stable stock solutions that prevent precipitation during biological dilution.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

-

Stock Concentration: 10 mM or 20 mM.

-

Storage: -20°C in amber glass vials (to prevent photodegradation of the methylene bridge).

Protocol:

-

Weigh the solid compound precisely.

-

Add DMSO to achieve 20 mM concentration. Vortex for 2 minutes.

-

Sonication: Sonicate at 40 kHz for 10 minutes to ensure complete dissolution.

-

Visual Check: Inspect for turbidity. If turbid, dilute to 10 mM.

-

Working Dilutions: When diluting into aqueous assay buffer, ensure the final DMSO concentration does not exceed 0.5% (v/v) for cell-based assays or 5% for enzymatic assays, unless validated otherwise.

Assay Protocol I: Anticancer Cytotoxicity (MTT Assay)

Context: This assay quantifies cell metabolic activity as a proxy for viability. It is the standard primary screen for benzothiazole-thiazolidinone hybrids against cancer lines like HepG2 (liver) or MCF-7 (breast).

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Procedure:

-

Seeding: Plate cancer cells (e.g., HepG2) at

cells/well in 96-well plates. Allow attachment for 24 hours. -

Treatment:

-

Prepare serial dilutions of the compound in culture medium (e.g., 100 µM down to 0.1 µM).

-

Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin).

-

Add 100 µL of treatment per well.

-

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curve to determine IC₅₀.

Assay Protocol II: Antimicrobial Susceptibility (Broth Microdilution)

Context: Thiazolidinones are historically significant antimicrobials. This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines for determining the Minimum Inhibitory Concentration (MIC).

Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB). -

Plate Setup:

-

Use a sterile 96-well round-bottom plate.

-

Add 100 µL MHB to all wells.

-

Add 100 µL of compound stock (e.g., 200 µg/mL) to Column 1.

-

Perform 2-fold serial dilution from Column 1 to 10. Discard 100 µL from Column 10.

-

Column 11: Growth Control (Bacteria + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

-

Incubation: 16-20 hours at 37°C (bacteria) or 48 hours at 35°C (fungi).

-

Readout:

-

Visual: Identify the lowest concentration with no visible turbidity. This is the MIC.

-

Colorimetric (Optional): Add 20 µL Resazurin (0.015%) and incubate for 1 hour. Blue = No growth (inhibition); Pink = Growth.

-

Assay Protocol III: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

Context: Benzothiazole-thiazolidinone hybrids are investigated for Alzheimer's disease therapy. This assay measures the compound's ability to inhibit AChE, preventing the breakdown of acetylcholine.

Reaction Logic:

Acetylthiocholine (Substrate) + AChE

Inhibitor Validation (CRITICAL): Because thiazolidinones can form aggregates, you must run a parallel condition with 0.01% Triton X-100 . If inhibition disappears in the presence of detergent, the activity was likely a false positive caused by aggregation.

Procedure:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Plate Setup:

-

Blank: Buffer + DTNB + Substrate (No Enzyme).

-

Control: Buffer + DTNB + Enzyme + Substrate (No Inhibitor).

-

Test: Buffer + DTNB + Enzyme + Compound .

-

-

Pre-Incubation: Mix Enzyme (0.05 U/mL) and Compound in the plate. Incubate 10 mins at 25°C.

-

Reaction Start: Add mixture of DTNB (0.5 mM) and Acetylthiocholine iodide (0.5 mM).

-

Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculation: Calculate the slope (

Abs/min).-

% Inhibition =

.

-

Data Summary & Interpretation

| Parameter | Anticancer (MTT) | Antimicrobial (MIC) | AChE Inhibition |

| Metric | IC₅₀ (µM) | MIC (µg/mL) | IC₅₀ (µM) or % Inh |

| Potency Target | < 10 µM (Hit)< 1 µM (Lead) | < 10 µg/mL (Significant)10-50 µg/mL (Moderate) | < 1 µM (Potent) |

| Control | Doxorubicin / Cisplatin | Ampicillin / Ciprofloxacin | Donepezil / Tacrine |

| Common Artifact | Precipitation at high conc. | Solvent toxicity (>2% DMSO) | Aggregation (False Positive) |

Structure-Activity Relationship (SAR) Note: Activity in this scaffold is heavily modulated by the substituents on the benzothiazole ring (e.g., 6-F, 6-Cl improve lipophilicity and binding) and the N-substitution on the thiazolidinone. Electron-withdrawing groups often enhance antimicrobial potency.

References

-

Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. Source: European Journal of Medicinal Chemistry (via PubMed). Significance: Establishes the Knoevenagel condensation synthesis route and anticancer screening methods (NCI-60 panel) for this specific hybrid. URL:[Link]

-

Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation. Source: Arabian Journal of Chemistry.[2] Significance: Provides detailed MIC protocols and structural comparisons for antimicrobial efficacy against S. aureus and E. coli. URL:[Link]

-

Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Source: Journal of Biomolecular Structure and Dynamics. Significance: Details the Ellman's method protocol specifically for thiazolidinone-benzothiazole hybrids targeting AChE. URL:[Link][3][4]

-

Pan-assay interference compounds (PAINS) and other promiscuous aggregators. Source: Nature Protocols. Significance: Essential reading for validating hits from thiazolidinone assays to rule out aggregation artifacts. URL:[Link]

Sources

- 1. Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and <i>in vitro</i> antimicrobial evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial eva… [ouci.dntb.gov.ua]

- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Analytical Techniques for the Purification and Identification of Thiazolidinone Compounds

Introduction & Strategic Overview

Thiazolidinones, particularly 4-thiazolidinones, are a privileged scaffold in medicinal chemistry due to their broad biological profile, including antidiabetic (glitazones), antimicrobial, and anti-inflammatory properties.[1][2] However, their synthesis—often via the cyclocondensation of Schiff bases with thioglycolic acid—frequently yields complex mixtures containing unreacted amines, aldehydes, mercapto acids, and potential oxidation byproducts (sulfoxides).

This guide departs from standard procedural lists to provide a causality-driven workflow. We address the specific physicochemical challenges of the thiazolidine ring: its sensitivity to hydrolysis, potential for tautomerism, and solubility profiles that complicate purification.

Analytical Workflow Diagram

The following flowchart outlines the logic gate for moving from crude reaction mixture to fully characterized chemical entity.

Figure 1: Decision tree for the purification and characterization of thiazolidinone derivatives.

Module 1: Purification Strategies

The primary impurity in 4-thiazolidinone synthesis is often the starting mercaptoacetic acid (thioglycolic acid) or the intermediate Schiff base. The choice between recrystallization and chromatography depends on the lipophilicity of the substituents.

Protocol A: Selective Recrystallization (Scalable)

Context: Best for bulk purification of solids where the thiazolidinone core is significantly less soluble in polar protic solvents than the starting materials.

-

Work-up (The "Why"):

-

Step: Pour the hot reaction mixture into ice-cold water containing 5% Sodium Bicarbonate (

). -

Causality: Thiazolidinone ring formation releases water. Quenching in water precipitates the organic product. The

neutralizes and solubilizes unreacted thioglycolic acid (forming the water-soluble sodium salt), preventing it from co-precipitating.

-

-

Solvent Selection:

-

Procedure:

-

Dissolve crude solid in minimum boiling solvent (e.g., Ethanol).

-

If using DMF mixture, add DMF dropwise until clear, then add Ethanol until just cloudy, and reheat to clear.

-

Allow slow cooling to Room Temperature (RT), then

. Rapid cooling traps impurities. -

Checkpoint: Wash filtered crystals with cold water (removes inorganic salts) followed by cold ethanol (removes unreacted Schiff base).

-

Protocol B: Preparative RP-HPLC (High Purity)

Context: Required for separating regioisomers or when "oiling out" occurs during recrystallization.

Method Parameters:

-

Stationary Phase: C18 (Octadecylsilane), 5

m particle size. High carbon load columns (e.g., Kromasil C18) are preferred for the hydrophobic thiazolidinone core. -

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (promotes ionization for MS detection).

-

Solvent B: Acetonitrile (MeCN).[7]

-

-

Gradient:

-

0-2 min: 10% B (Equilibration)

-

2-15 min: 10%

90% B (Linear gradient to elute hydrophobic core). -

15-20 min: 90% B (Wash).

-

-

Detection: UV at 254 nm (aromatic rings) and 280-290 nm (thiazolidinone carbonyl

transition).

Module 2: Analytical Identification

Confirming the structure requires proving the closure of the 5-membered ring. The mere presence of a mass peak is insufficient due to potential open-chain isomers.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the diagnostic "fingerprint" for ring closure.

| Functional Group | Wavenumber (cm | Diagnostic Value |

| C=O (Thiazolidinone) | 1680 - 1735 | Strong/Sharp. Higher freq.[3] than typical amides due to ring strain. |

| C=N (Imine) | 1620 - 1640 | Indicates Schiff base residue (impurity) or exocyclic double bond. |

| C-S-C | 660 - 700 | Weak band, confirms sulfur incorporation. |

| N-H (Amide) | 3100 - 3200 | Only if N1 is unsubstituted. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the closed ring from the open-chain intermediate.

H NMR Signatures (DMSO--

The "Smoking Gun" (C5-H

): Look for a signal between-

Singlet: Indicates a symmetric environment or rapid rotation.

-

AB Quartet (Two Doublets): Indicates diastereotopic protons . This is common if a chiral center exists at C2 (e.g., from a chiral amine or aldehyde), making the two protons at C5 magnetically non-equivalent.

-

-

C2-H (if applicable): A singlet around

5.5 - 6.5 ppm (deshielded by S and N).

-

C=O (Carbonyl):

170 - 175 ppm. -

C5 (Methylene):

30 - 40 ppm (High field). -

C2 (Methine/Quaternary):

60 - 70 ppm.

Mass Spectrometry (LC-MS/MS) Fragmentation

Thiazolidinones exhibit a characteristic fragmentation pattern useful for structural elucidation.

Figure 2: Common ESI(+) fragmentation pathways for 4-thiazolidinones.

-

Loss of CO (M-28): The lactam carbonyl is labile under collision-induced dissociation (CID).

-

Loss of SCH

(M-46): Retro-cyclization often ejects the sulfur-methylene fragment, reverting to the Schiff base cation.

Quality Control & Stability Protocols

Stability Checkpoint

Thiazolidinones can undergo hydrolysis in highly acidic aqueous media or oxidation to sulfoxides in air over time.

-

Protocol: Re-run HPLC after 24 hours in solution.

-

Acceptance Criteria: < 0.5% growth in impurity peaks (specifically looking for M+16 peaks indicative of S-oxidation).

Chiral Separation (If Applicable)

If the C2 position is a chiral center (generated from achiral starting materials), the product is a racemate.

-

Column: Chiralcel OD-H or AD-H.[8]

-

Mobile Phase: Hexane:Isopropanol (80:20 or 90:10).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Note: Separation is crucial for biological assays as enantiomers often exhibit varying potencies.

References

-

Gudipati, R. et al. (2011). Synthesis and biological evaluation of novel 4-thiazolidinone derivatives. Journal of Advanced Pharmaceutical Technology & Research. Link

-

Srivastava, A. et al. (2020). Analytical method development and validation for the determination of thiazolidinone derivatives using RP-HPLC. Journal of Chromatographic Science. Link

-

Vicini, P. et al. (2003). Synthesis and antimicrobial activity of novel 2-thiazolin-4-one derivatives. Bioorganic & Medicinal Chemistry. Link

- Silverstein, R. M. et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-

Pitta, I. R. et al. (2019).[9] Development and Validation of an HPLC/MS/MS Method for Determining Thiazolidinone Derivatives in Biological Fluids. Journal of AOAC International. Link

Sources

- 1. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 2. conferences.koyauniversity.org [conferences.koyauniversity.org]

- 3. chemmethod.com [chemmethod.com]

- 4. 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Separation of 2-Thiazolidinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

"green synthesis methods for benzothiazole-thiazolidinone hybrids"

Executive Summary & Strategic Rationale

The Hybrid Advantage

The fusion of benzothiazole and thiazolidinone pharmacophores represents a "privilege structure" strategy in medicinal chemistry. Benzothiazoles offer robust antitumor and antimicrobial profiles, while thiazolidinone rings (specifically 4-thiazolidinones) are critical pharmacophores in anti-inflammatory and antiviral therapeutics. Hybridizing these entities aims to overcome multidrug resistance (MDR) via a dual-mechanism of action.

The Green Shift

Traditional synthesis of these hybrids often relies on the Knoevenagel condensation followed by cyclization using volatile organic solvents (benzene, toluene) and Dean-Stark traps, resulting in high E-factors (waste-to-product ratios). This guide details three Green Chemistry protocols that prioritize:

-

Atom Economy: Maximizing the incorporation of all reactants into the final product.

-

Energy Efficiency: Utilizing Microwave Irradiation (MWI) and Mechanochemistry.

-

Solvent Safety: Replacing VOCs with aqueous media or Ionic Liquids (ILs).

Reaction Mechanism & Pathway[1][2][3]

Understanding the mechanism is critical for troubleshooting low yields. The reaction generally proceeds via a one-pot, three-component condensation.[1]

Core Mechanism

-

Imine Formation: 2-aminobenzothiazole reacts with an aromatic aldehyde to form a Schiff base (imine) intermediate.

-

Nucleophilic Attack: The sulfur atom of thioglycolic acid attacks the electrophilic imine carbon.

-

Cyclization: Intramolecular nucleophilic attack of the secondary amine on the carboxylic acid carbonyl (dehydration) closes the thiazolidinone ring.

Caption: Mechanistic pathway for the one-pot synthesis of benzothiazole-thiazolidinone hybrids via Schiff base formation.[2]

Protocol A: Microwave-Assisted Aqueous Synthesis

Best for: Rapid library generation, high throughput, and solvent-free/aqueous conditions.

Rationale

Microwave irradiation (MWI) provides direct dielectric heating, accelerating the rate-determining step (cyclization) from hours to minutes. Water acts as an efficient energy transfer medium and precipitates the hydrophobic product, simplifying workup.

Materials

-

Amine: 2-Aminobenzothiazole (1.0 mmol)[3]

-

Aldehyde: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Acid: Thioglycolic acid (1.2 mmol)

-

Catalyst: Glacial Acetic Acid (Catalytic amount, 2-3 drops) or uncatalyzed in water.

-

Equipment: Microwave Reactor (e.g., CEM Discover or Monowave), max power 300W.

Step-by-Step Protocol

-

Preparation: In a 10 mL microwave-safe vial, mix 2-aminobenzothiazole (1 eq) and the aromatic aldehyde (1 eq).

-

Pre-activation: Irradiate at 150W for 2 minutes to facilitate partial Schiff base formation (observe color change).

-

Acid Addition: Add Thioglycolic acid (1.2 eq) and 2 mL of deionized water (or 2 drops of acetic acid for solvent-free).

-

Irradiation: Seal the vial. Irradiate at 300W, 80–90°C for 8–12 minutes .

-

Note: Use an IR sensor to monitor temperature to prevent charring.

-

-

Workup:

-

Allow the vial to cool to room temperature.

-

Pour the reaction mixture into crushed ice.

-

The solid product will precipitate immediately.

-

-

Purification: Filter the solid, wash with cold water (3x) to remove excess acid, and recrystallize from ethanol.

Data Validation:

| Parameter | Traditional Reflux | Microwave Method |

|---|---|---|

| Time | 6–12 Hours | 10–15 Minutes |

| Yield | 60–70% | 85–94% |

| Solvent | Toluene/Benzene | Water/None |

Protocol B: Ionic Liquid Mediated Synthesis

Best for: Large-scale synthesis, catalyst recycling, and "difficult" substrates.

Rationale

Ionic liquids (ILs) like [bmim][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate) act as dual solvent-catalysts.[4] They stabilize the charged intermediates (zwitterions) formed during the attack of thioglycolic acid on the imine, significantly improving yield.

Materials

-

Ionic Liquid: [bmim][PF6] or [bmim][BF4] (2 mL)

-

Reactants: As per Protocol A.

-

Equipment: Oil bath or heating block.

Step-by-Step Protocol

-

Mixing: In a 50 mL round-bottom flask, place 2-aminobenzothiazole (1 mmol), aromatic aldehyde (1 mmol), and thioglycolic acid (1.2 mmol).

-

IL Addition: Add 2 mL of [bmim][PF6]. The mixture may appear biphasic initially.

-

Reaction: Heat the mixture to 100–110°C with vigorous stirring. The mixture usually becomes homogeneous as the reaction proceeds.

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction is typically complete in 30–60 minutes .

-

Extraction:

-

Cool the mixture to room temperature.

-

Add Diethyl Ether (10 mL) and stir for 5 minutes.

-

The product extracts into the ether layer; the IL remains separate.

-

Decant the ether layer. Repeat extraction 2x.

-

-

Recycling: The remaining IL can be dried under vacuum (80°C, 1 h) to remove water and reused for 4–5 cycles with minimal loss of activity.

-

Isolation: Evaporate the ether to obtain the crude solid. Recrystallize from ethanol.

Protocol C: Mechanochemical (Grinding) Synthesis

Best for: Ambient temperature synthesis, energy minimization, and highly sensitive functional groups.

Rationale

Mechanochemistry utilizes mechanical energy (friction/shear) to break and form bonds. This "Grindstone Chemistry" avoids thermal degradation and requires no external heating source.

Step-by-Step Protocol

-

Equipment: Agate Mortar and Pestle.

-

Loading: Place 2-aminobenzothiazole (1 mmol) and aromatic aldehyde (1 mmol) in the mortar.

-

Grinding (Step 1): Grind vigorously for 5–10 minutes . The mixture will become a pasty mass (formation of imine).

-

Addition: Add thioglycolic acid (1.2 mmol).

-

Grinding (Step 2): Continue grinding for 15–20 minutes . The mixture will solidify or change color, indicating cyclization.

-

Workup: Transfer the solid mass to a beaker. Add water (20 mL) and stir to dissolve unreacted acid. Filter and dry.

Quality Control & Characterization

To validate the formation of the 4-thiazolidinone ring fused to the benzothiazole, look for these specific spectral signatures:

| Technique | Diagnostic Signal | Structural Assignment |

| FT-IR | 1680–1725 cm⁻¹ | C=O stretch (Thiazolidinone carbonyl) |

| FT-IR | 2900–2950 cm⁻¹ | C-H stretch (Methylene group of thiazolidinone) |

| 1H NMR | δ 3.8–4.0 ppm (s, 2H) | -S-CH2-CO- (Methylene protons of the ring) |

| 1H NMR | δ 5.8–6.2 ppm (s, 1H) | -N-CH-S- (Methine proton, if aldehyde is substituted) |

| 13C NMR | δ 168–172 ppm | C=O (Carbonyl carbon) |

Troubleshooting Guide

-

Problem: Low Yield / Sticky Product.

-

Cause: Incomplete cyclization (Schiff base remains).

-

Solution: Increase reaction time or add a Lewis acid catalyst (e.g., ZnO nanoparticles) in the MWI method.

-

-

Problem: Product oiling out in water.

-

Solution: The hybrid is highly lipophilic. Cool the water to 0°C or use a Water:Ethanol (9:1) mix for precipitation.

-

Workflow Comparison

Caption: Operational comparison showing the efficiency of Green protocols over traditional reflux methods.

References

-

Microwave-Assisted Synthesis

-

Ionic Liquid Protocol

-

Mechanochemical/Green Overview

-

Catalytic Approaches

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Screening the Antifungal Activity of Synthesized Compounds

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Organisms such as Candida auris and triazole-resistant Aspergillus fumigatus underscore the urgent need for a robust pipeline of new antifungal therapeutics.[1][3] The screening of novel synthesized compounds is the foundational step in this discovery process, requiring rigorous, reproducible, and clinically relevant in vitro assays to identify promising lead candidates.

This guide provides a detailed framework for the experimental setup and execution of primary antifungal susceptibility testing. It is designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. The methodologies described herein are rooted in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across studies.[4][5] However, these gold-standard clinical methods are adapted and presented here for a high-throughput screening context, emphasizing not just the "how" but the critical "why" behind each experimental choice.

The core of this application note focuses on two primary, universally accepted phenotypic screening methods: Broth Microdilution and Agar-Based Diffusion Assays . These techniques measure the ability of a compound to inhibit the growth of a specific fungus, providing a quantitative or semi-quantitative assessment of its potency.[2] By understanding and meticulously implementing these protocols, researchers can build a self-validating system to confidently identify and advance the next generation of antifungal agents.

Part 1: Foundational Principles of Antifungal Screening

The Eukaryotic Challenge: Selective Toxicity

A fundamental challenge in antifungal drug development is achieving selective toxicity. Fungi, like human cells, are eukaryotes.[6][7] This shared cellular architecture means that many potential antifungal targets have human homologues, increasing the risk of host toxicity.[8][9] Unlike antibacterial drug discovery, where profound structural differences between prokaryotic and eukaryotic cells can be readily exploited (e.g., targeting peptidoglycan cell walls or 70S ribosomes), antifungal screening must be designed with a keen awareness of this similarity.[6][10] The initial screening assays detailed below focus on growth inhibition, a phenotypic endpoint. Subsequent mechanistic and cytotoxicity studies are crucial to confirm a compound's fungal-specific mode of action.

Selecting a Fungal Panel: Clinical Relevance and Breadth

The choice of fungal strains is critical for a successful screening campaign. The panel should be guided by the therapeutic goal and should include a diversity of clinically relevant species. It is advisable to include both yeast and filamentous fungi (molds).[11]

Recommended Starter Panel:

| Fungal Species | Type | Clinical Significance |

| Candida albicans | Yeast | Most common cause of candidiasis; serves as a benchmark species.[12] |

| Candida glabrata | Yeast | Often exhibits intrinsic or acquired resistance to azoles.[13] |

| Candida auris | Yeast | An emerging, often multidrug-resistant pathogen of urgent concern.[3][14] |

| Cryptococcus neoformans | Yeast | A major cause of fungal meningitis, particularly in immunocompromised individuals.[15] |

| Aspergillus fumigatus | Mold | The leading cause of invasive aspergillosis; azole resistance is a growing problem.[13][16] |

Quality Control (QC) Strains: For validating assay performance, specific reference strains with known antifungal susceptibility profiles, such as those recommended by CLSI (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258), must be included in every experiment.[17]

Part 2: The Broth Microdilution Assay: Quantitative Potency Assessment

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[2][5] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after a defined incubation period.[18][19] This assay is performed in 96-well microtiter plates, making it amenable to higher-throughput screening.[20]

Workflow for Broth Microdilution

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Detailed Protocol: Broth Microdilution

This protocol is based on the CLSI M27 and M38 reference methods with modifications suitable for screening.[4][11][20]

Materials:

-

Synthesized compounds solubilized in a suitable solvent (typically 100% DMSO).

-

96-well, flat-bottom, sterile polystyrene microtiter plates.

-

Selected fungal strains (yeasts and/or molds).

-

Standard growth medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.[16]

-

Positive control antifungal (e.g., Fluconazole for yeasts, Voriconazole or Amphotericin B for molds).

-

Spectrophotometer or plate reader (optional, for quantitative reading).

-

Sterile saline or phosphate-buffered saline (PBS).

-

0.5 McFarland turbidity standard.

Step-by-Step Procedure:

-

Compound Plate Preparation: a. Dispense 50 µL of assay medium into all wells of a 96-well plate except for the first column. b. In the first column (e.g., column 1), add 100 µL of the test compound at 2x the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10. This leaves columns 11 and 12 for controls.

-

Causality: Serial dilution creates a concentration gradient to pinpoint the lowest concentration that inhibits growth.[18]

-

-

Inoculum Preparation: a. For Yeasts (Candida, Cryptococcus): From a fresh (24-48h) agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13] b. For Molds (Aspergillus): From a mature (5-7 day) culture, gently flood the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Harvest the conidia (spores) by scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension with a hemocytometer or spectrophotometer to the desired concentration (e.g., 0.4-5 x 10⁴ conidia/mL).[11][13] c. Dilute the standardized suspension in the assay medium to achieve a final inoculum concentration that is 2x the target concentration (e.g., dilute to 1-5 x 10³ CFU/mL for yeasts to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL).[13]

-

Causality: A standardized inoculum is the most critical variable for reproducibility. Too high an inoculum can overwhelm the compound, leading to falsely high MICs; too low an inoculum can lead to insufficient growth for interpretation.[1]

-

-

Inoculation and Incubation: a. Add 50 µL of the 2x final inoculum to wells in columns 1-11. This brings the total volume to 100 µL and dilutes the compounds to their final test concentrations. b. Controls:

- Column 11 (Growth Control): Contains inoculum but no compound. This well defines 100% growth.[21]

- Column 12 (Sterility Control): Contains medium only (no inoculum, no compound). This well should remain clear and confirms the sterility of the medium and plate.[21]

- Positive Control Compound: A known antifungal should be run in parallel to validate the assay's ability to detect inhibition.[15] c. Seal the plates (e.g., with an adhesive film) and incubate at 35°C.

- Incubation Time: 24 hours for most Candida spp., 48-72 hours for Cryptococcus spp., and 46-50 hours for most molds.[2][13]

-

Reading the MIC: a. The MIC is determined as the lowest concentration of the compound where there is a significant inhibition of growth compared to the growth control. b. Visual Reading: For azoles, this is typically a ≥50% reduction in turbidity. For polyenes like Amphotericin B, it is 100% inhibition (no visible growth).[1][2] c. Spectrophotometric Reading: Read the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90% relative to the control.[22]

Determining Minimum Fungicidal Concentration (MFC)

For promising "hits," it is valuable to determine if the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). The MFC is the lowest compound concentration that results in a ≥99.9% reduction in the initial inoculum.[23]

Procedure:

-

After determining the MIC, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., at and above the MIC).

-

Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the agar plate at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from the microdilution plate that yields no fungal growth (or only 1-2 colonies) on the subculture plate.[23]

Part 3: Agar-Based Diffusion Assays: A Rapid Screening Alternative

Agar diffusion methods, such as the disk diffusion assay, are simpler, less expensive, and can be used for a rapid preliminary screen.[17] In this method, a compound-impregnated paper disk is placed on an agar plate swabbed with a fungal lawn. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear "zone of inhibition" will appear around the disk where growth has been prevented.[13][24]

Workflow for Agar Disk Diffusion

Caption: Workflow for the agar disk diffusion antifungal susceptibility assay.

Detailed Protocol: Agar Disk Diffusion

This protocol is based on the CLSI M44 document for yeasts.[25]

Materials:

-

Sterile 6 mm paper disks.

-

Test compounds at a known concentration in a volatile solvent (e.g., DMSO, ethanol).

-

Petri dishes (100 or 150 mm).

-

Assay medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB).[13]

-

Sterile cotton swabs.

-

Calipers or a ruler for measuring.

Step-by-Step Procedure:

-

Disk Preparation: a. Apply a fixed volume (e.g., 10-20 µL) of the synthesized compound solution onto a sterile paper disk. b. Allow the solvent to evaporate completely in a sterile environment (e.g., a laminar flow hood). c. Controls: Prepare a disk with solvent only (vehicle control) and a disk with a known antifungal.[26]

-

Inoculum and Plate Preparation: a. Prepare a fungal inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol. b. Dip a sterile cotton swab into the standardized inoculum and rotate it against the inside of the tube to remove excess liquid. c. Swab the entire surface of the GMB agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth. d. Allow the plate to dry for 3-5 minutes before applying disks.[13]

-

Causality: The GMB medium enhances the growth of yeasts and the methylene blue dye provides better contrast for reading the zone edges.[13] Confluent growth is essential for a uniform lawn against which the inhibition zone can be clearly measured.

-

-

Disk Application and Incubation: a. Using sterile forceps, place the impregnated disks onto the inoculated agar surface. b. Gently press each disk to ensure complete contact with the agar. Space disks far enough apart (e.g., >24 mm from center to center) to prevent overlapping zones.[13] c. Invert the plates and incubate at 35°C for 20-24 hours.[13]

-

Reading and Interpreting Results: a. After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter, including the disk diameter. b. The size of the zone correlates with the compound's activity; a larger zone indicates higher susceptibility. For novel compounds without established breakpoints, activity can be categorized based on zone size (e.g., >15 mm = active, 10-14 mm = moderately active, <10 mm = inactive).

Part 4: Data Interpretation and Hit Selection

For novel compounds, there are no predefined "susceptible" or "resistant" breakpoints.[1][14] Therefore, the goal of the primary screen is to identify "hits" for further investigation.

Hit Criteria Summary:

| Assay Type | Primary Metric | Example Hit Criteria | Considerations |

| Broth Microdilution | MIC (µg/mL) | MIC ≤ 16 µg/mL | The threshold should be set based on the therapeutic target and chemical series. A lower MIC indicates higher potency.[18] |

| Agar Disk Diffusion | Zone Diameter (mm) | Zone Diameter ≥ 15 mm | A semi-quantitative measure. Useful for rapid prioritization of compounds for MIC testing. |

| Broth Microdilution | MFC (µg/mL) | MFC/MIC ratio ≤ 4 | An MFC/MIC ratio of ≤4 is often indicative of fungicidal activity.[23] |

Conclusion

The broth microdilution and agar diffusion assays provide a robust, scalable, and standardized foundation for the initial screening of synthesized compounds for antifungal activity. Adherence to standardized protocols, especially regarding inoculum preparation and the use of appropriate controls, is paramount for generating reproducible and trustworthy data.[27] By carefully executing these workflows and applying logical hit criteria, researchers can effectively identify promising candidates worthy of advancement into secondary screening, mechanism of action studies, and ultimately, the preclinical development pipeline.[28][29]

References

-

Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments.

-